Narasin sodium

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C43H71NaO11 |

|---|---|

分子量 |

787.0 g/mol |

IUPAC名 |

sodium (2R)-2-[(2R,3S,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate |

InChI |

InChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1/t23-,24-,25-,26+,27-,28-,29?,30-,31+,32+,33+,34+,36+,37+,38-,40-,41+,42-,43-;/m0./s1 |

InChIキー |

NBRZEFXQRCTYMC-WHIXXYDISA-M |

異性体SMILES |

CC[C@H]([C@H]1[C@H](C[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@](C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] |

正規SMILES |

CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

The Production of Narasin by Streptomyces aureofaciens: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narasin, a polyether ionophore antibiotic, is a secondary metabolite produced by the fermentation of Streptomyces aureofaciens.[1][2][3] This document provides an in-depth technical guide on the core aspects of Narasin production, including its biosynthesis, fermentation, and downstream processing. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this important antimicrobial agent. The guide details experimental protocols, summarizes key data, and visualizes complex biological and experimental workflows to facilitate a deeper understanding of the processes involved in generating Narasin from its native producer.

Introduction

Narasin is a member of the polyether class of antibiotics, characterized by a complex cyclic structure containing multiple ether linkages.[4] It is produced by strains of Streptomyces aureofaciens and exhibits potent activity against Gram-positive bacteria, anaerobic bacteria, and fungi.[5] Its primary application is in veterinary medicine as a coccidiostat in poultry and a growth promotant in ruminants. The biosynthesis of Narasin, like other polyether antibiotics, follows the polyketide pathway, a common route for the synthesis of complex natural products in Streptomyces. The regulation of its production is likely controlled by a complex signaling network, which is typical for secondary metabolite biosynthesis in this genus.

Narasin Biosynthesis

The biosynthesis of Narasin in Streptomyces aureofaciens is a complex process orchestrated by a large polyketide synthase (PKS) gene cluster. While the specific gene cluster for Narasin in S. aureofaciens has not been explicitly detailed in the available literature, the general pathway for polyether antibiotic biosynthesis provides a strong model.

The process begins with small carboxylic acid precursors, such as propionate (B1217596) and butyrate, which are sequentially added to a growing polyketide chain. This chain elongation is catalyzed by a series of PKS modules, each responsible for the addition and modification of a specific extender unit. Following the assembly of the linear polyketide backbone, a series of post-PKS modifications, including oxidative cyclization, forms the characteristic cyclic ether rings of the Narasin molecule.

Proposed Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway for Narasin, based on the general model for polyether ionophore biosynthesis.

Caption: Proposed biosynthetic pathway of Narasin via a Type I Polyketide Synthase.

Regulatory Network of Narasin Production

The production of secondary metabolites like Narasin in Streptomyces is tightly regulated by complex signaling networks. While the specific regulatory pathway for Narasin in S. aureofaciens is not fully elucidated, it is likely governed by mechanisms common to other antibiotic biosynthetic pathways in this genus. A key regulatory element in many Streptomyces species is the γ-butyrolactone (GBL) autoregulator-receptor system.

In S. aureofaciens, a GBL system involving SagA (a GBL synthase homolog) and SagR (a GBL receptor homolog) has been shown to regulate the production of the antibiotic auricin. It is plausible that a similar system is involved in the regulation of Narasin production. In this proposed model, a GBL signaling molecule accumulates during cell growth and, upon reaching a threshold concentration, binds to a receptor protein. This binding event alleviates the repression of a pathway-specific activator gene, leading to the transcription of the Narasin biosynthetic gene cluster.

Proposed Signaling Pathway

The following diagram illustrates a proposed signaling pathway for the regulation of Narasin production.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. famic.go.jp [famic.go.jp]

- 4. Polyether antibiotics: versatile carboxylic acid ionophores produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The isolation and characterization of narasin, a new polyether antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Narasin Sodium: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narasin (B1676957) sodium is a polyether ionophore antibiotic produced by the fermentation of Streptomyces aureofaciens.[1] It is structurally a derivative of salinomycin, containing an additional methyl group.[2] Primarily utilized in the veterinary field as a coccidiostat to control gastrointestinal parasites in poultry and as a growth promotant, narasin sodium has also garnered significant interest in biomedical research for its antimicrobial and potential anticancer activities.[2][3] Its biological functions are intrinsically linked to its ability to form lipid-soluble complexes with monovalent cations, thereby disrupting ion gradients across biological membranes.[4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the analysis of this compound.

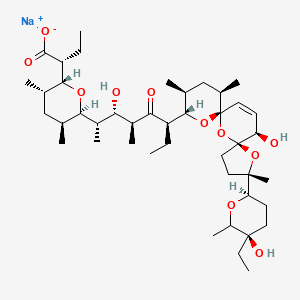

Chemical Structure and Identification

This compound is the salt form of narasin, a complex molecule characterized by a polycyclic ether structure with a carboxylic acid group. The presence of this acidic function allows for the formation of the sodium salt.[5][6]

Chemical Structure of Narasin

Caption: Simplified representation of Narasin's core structural features.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference(s) |

| CAS Number | 58331-17-2 | [7][8] |

| Molecular Formula | C43H71NaO11 | [7][8] |

| Molecular Weight | 787.00 g/mol | [7][8] |

| Synonyms | 4-Methylsalinomycin sodium, Monteban, Narasin A | [3] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation, handling, and analysis.

Table 2: Physicochemical Properties of Narasin and this compound

| Property | Value | Reference(s) |

| Appearance | White solid | [6] |

| Melting Point (Narasin) | 98-100 °C | [9] |

| Melting Point (this compound) | 158-160 °C (crystalline) | [4] |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO, acetone, benzene, chloroform, ethyl acetate. Insoluble in water. | [4][6] |

| pKa (Narasin) | 7.9 (in 80% aqueous DMF) | |

| Purity | ≥98% by HPLC | [6][7][8] |

| Storage Conditions | -20°C | [6] |

Biological Activity and Mechanism of Action

Ionophoric Activity

Narasin's primary mechanism of action is its function as a carrier ionophore. It forms lipid-soluble, reversible complexes with monovalent cations, with a preference for K+, Na+, and Rb+.[4] This complexation allows narasin to transport these ions across cellular and mitochondrial membranes, disrupting the natural ion gradients. The resulting alteration in transmembrane electrical potential and ion concentrations critically affects cellular function and metabolism, leading to cell death, particularly in coccidia and certain bacteria.[4]

References

- 1. The isolation and characterization of narasin, a new polyether antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. fao.org [fao.org]

- 5. famic.go.jp [famic.go.jp]

- 6. fao.org [fao.org]

- 7. scbt.com [scbt.com]

- 8. scbt.com [scbt.com]

- 9. edepot.wur.nl [edepot.wur.nl]

In-Depth Technical Guide: Narasin Sodium (CAS Number: 58331-17-2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Narasin (B1676957) sodium, a polyether ionophore antibiotic derived from the fermentation of Streptomyces aureofaciens, is a well-established anticoccidial agent in veterinary medicine. Its primary mechanism of action involves the disruption of ion gradients across cellular membranes, leading to cell death. Beyond its antiparasitic applications, emerging research has unveiled its potential as an anticancer agent, attributed to its ability to modulate critical signaling pathways, including the NF-κB, TGF-β/SMAD3, and IL-6/STAT3 pathways. This technical guide provides a comprehensive overview of Narasin sodium, encompassing its physicochemical properties, detailed experimental protocols for its analysis and evaluation, and a visual representation of its known signaling interactions. The information presented herein is intended to support further research and development of this compound for therapeutic applications.

Physicochemical and Pharmacokinetic Properties

This compound is a complex molecule with a defined set of physicochemical characteristics that dictate its biological activity and formulation considerations.

| Property | Value | Reference |

| CAS Number | 58331-17-2 | [1] |

| Molecular Formula | C₄₃H₇₁NaO₁₁ | [1] |

| Molecular Weight | 787.0 g/mol | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol (B129727). Sparingly soluble in aqueous solutions. | [1][2] |

| Storage Temperature | -20°C | [2] |

Pharmacokinetic studies indicate that narasin is rapidly metabolized in the liver and primarily eliminated through feces within a few days of administration.[3]

Mechanism of Action

This compound functions as a monovalent cation ionophore, forming lipid-soluble complexes with cations like Na⁺, K⁺, and Rb⁺.[3] This facilitates their transport across biological membranes, disrupting the electrochemical gradients essential for cellular function and leading to cell death.[3] This ionophoric activity is the basis for its potent anticoccidial effects.

Recent studies have elucidated additional mechanisms of action, particularly in the context of cancer biology. Narasin has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα, with an IC50 of 3.2 µM.[4] Furthermore, it has been demonstrated to inactivate the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways, which are crucial for cancer cell proliferation, migration, and invasion.[5]

Experimental Data

In Vitro Cytotoxicity

Narasin has demonstrated significant cytotoxic effects against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer (ER+) | 2.219 | [5] |

| T47D | Breast Cancer (ER+) | 3.562 | [5] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 11.76 | [5] |

In Vivo Toxicity

Acute toxicity studies have been conducted in several animal species.

| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |

| Various Laboratory Animals | Oral | >10 to 40.8 | [6] |

Antimicrobial Activity

Narasin exhibits activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) for Enterococcus faecium has been a subject of study.

| Organism | Method | MIC Range (mg/L) | Reference |

| Enterococcus faecium | Broth Microdilution | 0.03–32 | [7] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a method for the quantitative determination of this compound in various matrices.

5.1.1 Materials and Reagents

-

This compound reference standard

-

Methanol (HPLC grade)

-

Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)

-

Dimethylaminobenzaldehyde

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) columns (e.g., silica)

5.1.2 Sample Preparation (from Feed)

-

Weigh a representative sample of the feed material.

-

Extract this compound with a solution of methanol and K₂HPO₄ solution (9:1, v/v) by mechanical shaking.[8]

-

Filter the extract to remove particulate matter.

-

For premixtures, a modification of the method may be required for acceptable reproducibility.[8]

5.1.3 Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., Phenomenex Aqua® 5 µm, 150 × 2 mm).[9]

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[9]

-

Flow Rate: As appropriate for the column dimensions.

-

Column Temperature: 40°C.[9]

-

Injection Volume: 2 µL.[9]

5.1.4 Post-Column Derivatization and Detection

-

Derivatize the eluent with dimethylaminobenzaldehyde.

-

Detect Narasin at a wavelength of 600 nm.[8]

-

Alternatively, for LC-MS/MS analysis, use an electrospray ion source in positive MRM mode, monitoring transitions such as 787.5 > 431.3 for quantification.[9]

5.1.5 Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of this compound.

Anticoccidial Sensitivity Testing

This protocol describes a method to evaluate the efficacy of Narasin against Eimeria species in broiler chickens.

5.2.1 Experimental Animals and Housing

-

One-day-old broiler chicks housed in suspended cages to prevent prior exposure to coccidia.[10]

5.2.2 Experimental Design

-

Randomly allocate birds to different treatment groups:

-

Uninfected, untreated control.

-

Infected, untreated control.

-

Infected, treated with varying concentrations of Narasin in the feed (e.g., 60, 80, 100 ppm).[11]

-

Infected, treated with a positive control anticoccidial drug.

-

-

Provide medicated feed to the respective groups for a specified period before and after infection.

5.2.3 Infection

-

At a specified age (e.g., 14 days), orally inoculate birds in the infected groups with a known number of sporulated Eimeria oocysts.[10]

5.2.4 Data Collection and Analysis

-

Monitor and record weight gain and feed conversion ratios.

-

At a set time post-infection (e.g., 6-7 days), sacrifice a subset of birds from each group.

-

Perform intestinal lesion scoring to assess the severity of coccidial infection.

-

Statistically analyze the data to determine the efficacy of Narasin in controlling coccidiosis.

Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method for determining the MIC of this compound against Gram-positive bacteria.

5.3.1 Materials and Reagents

-

This compound

-

Bacterial strains (e.g., Enterococcus faecium)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

5.3.2 Procedure

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the Narasin stock solution in CAMHB in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 0.03–32 mg/L).[7]

-

Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates at the optimal temperature for the bacterium for 18-24 hours.

-

Determine the MIC as the lowest concentration of Narasin that completely inhibits visible bacterial growth.

Signaling Pathway Modulation

Narasin has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and metastasis.

Inhibition of TGF-β/SMAD3 and IL-6/STAT3 Signaling

In estrogen receptor-positive breast cancer cells, Narasin has been demonstrated to inhibit the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.[5] This leads to a reversal of the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.

Caption: Narasin's inhibition of TGF-β/SMAD3 and IL-6/STAT3 pathways.

6.1.1 Experimental Protocol: Western Blot for Phosphorylated SMAD3

This protocol is for the detection of phosphorylated SMAD3 (p-SMAD3) in cell lysates to assess the inhibitory effect of Narasin.

1. Cell Culture and Treatment:

-

Culture cells (e.g., MCF-7) to 70-80% confluency.

-

Treat cells with desired concentrations of Narasin for a specified time.

-

Stimulate with TGF-β to induce SMAD3 phosphorylation.

2. Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

3. SDS-PAGE and Electrotransfer:

-

Separate protein lysates by SDS-PAGE.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody specific for p-SMAD3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

5. Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence detection system.

-

Normalize the p-SMAD3 signal to total SMAD3 or a loading control (e.g., GAPDH).

Conclusion

This compound is a molecule of significant interest, with a well-defined role in veterinary medicine and a promising future in oncology. Its multifaceted mechanism of action, targeting fundamental cellular processes such as ion transport and key signaling pathways, provides a strong rationale for its continued investigation. The experimental protocols and data presented in this guide offer a foundational resource for researchers to further explore and harness the therapeutic potential of this compound. Rigorous and standardized methodologies will be crucial in translating the preclinical findings into clinically relevant applications.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. fao.org [fao.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The comparative toxicology of narasin in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of epidemiological cut-off values for Narasin, Salinomycin, Lasalocid and Monensin in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liquid chromatographic method to determine narasin in feedingstuffs and premixtures: development, validation, and interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fao.org [fao.org]

- 10. zoetis.com.br [zoetis.com.br]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Narasin Sodium for Researchers and Drug Development Professionals

Abstract

Narasin (B1676957) sodium, a polyether ionophore antibiotic, has garnered significant attention for its potent biological activities, including its established use as a coccidiostat in veterinary medicine and its emerging potential as an anticancer agent. This technical guide provides a comprehensive overview of the core physicochemical properties, mechanisms of action, and relevant experimental data for narasin sodium. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts by scientists and professionals in the field.

Core Properties of this compound

This compound is the sodium salt of narasin, a carboxylic acid produced by fermentation of Streptomyces aureofaciens. Its ionophoric nature, allowing for the transport of cations across lipid membranes, is central to its biological function.

Physicochemical Data

A summary of the key quantitative data for narasin and this compound is presented in Table 1.

| Property | This compound | Narasin (Free Acid) |

| Molecular Formula | C43H71NaO11 | C43H72O11 |

| Molecular Weight | 787.01 g/mol | 765.0 g/mol |

| Appearance | White to off-white crystalline powder | White solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water. | Soluble in methanol, ethanol, DMSO, and DMF. Practically insoluble in water. |

| Storage | -20°C | -20°C |

Mechanism of Action

This compound's primary mechanism of action is its function as an ionophore, which disrupts ion gradients across cellular membranes. This activity underlies its antimicrobial and, in part, its anticancer effects. Furthermore, recent research has elucidated its role in modulating key cellular signaling pathways implicated in cancer progression.

Ionophoric Activity

Narasin forms a lipid-soluble complex with monovalent cations, such as sodium (Na+) and potassium (K+), and facilitates their transport across biological membranes. This disruption of the normal ion balance can lead to osmotic stress, metabolic disruption, and ultimately, cell death in susceptible organisms.

Anticancer Activity and Signaling Pathway Modulation

Narasin has demonstrated significant anticancer activity, particularly against estrogen receptor-positive (ER+) breast cancer cells.[1][2] Its mechanisms involve the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis. These effects are mediated through the modulation of several critical signaling pathways.

Narasin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation. This inhibition is achieved by preventing the phosphorylation of IκBα, the inhibitory subunit of NF-κB. The lack of IκBα phosphorylation prevents its degradation and subsequent translocation of the active NF-κB dimer to the nucleus, thereby blocking the transcription of NF-κB target genes.

Caption: Narasin inhibits the NF-κB signaling pathway.

In ER+ breast cancer cells, narasin has been found to inhibit metastasis and growth by inactivating the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.[1][2] It achieves this by inhibiting the phosphorylation of SMAD2/3 and STAT3, key downstream effectors of these pathways. This leads to a reversal of the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell invasion and metastasis.[1]

Caption: Narasin inhibits TGF-β/SMAD3 and IL-6/STAT3 pathways.

Quantitative Data on Biological Activity

The anticancer efficacy of narasin has been quantified in various cancer cell lines. Table 2 summarizes the half-maximal inhibitory concentration (IC50) values for narasin in several breast cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | ER+ Breast Cancer | 2.219 |

| T47D | ER+ Breast Cancer | 3.562 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 11.76 |

In vivo studies using a nude mouse subcutaneous xenograft model with MCF-7 cells have shown that intraperitoneal administration of narasin at 0.5 and 1.5 mg/kg for 14 days resulted in tumor growth inhibition of 14.9% and 40.1%, respectively, without significant changes in body weight.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Cell Viability Assay (MTS Assay)

This protocol is adapted from studies investigating the effect of narasin on breast cancer cell viability.

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D, MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with various concentrations of narasin (e.g., 1-10 µM) for 72 hours. Include a vehicle-treated control group.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of narasin concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

This protocol outlines the general steps for assessing the effect of narasin on the phosphorylation status of key signaling proteins.

-

Cell Culture and Treatment: Culture cells (e.g., MCF-7) to 70-80% confluency. Pre-treat with desired concentrations of narasin (e.g., 0.005-0.05 µM) for a specified time (e.g., 24 hours).

-

Stimulation (if necessary): For pathways like TGF-β and IL-6, stimulate the cells with the respective ligands (e.g., TGF-β at 10 ng/mL or IL-6 at 50 ng/mL) for a short period (e.g., 30 minutes) before harvesting.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Examples of primary antibodies include those against p-SMAD2/3, SMAD2/3, p-STAT3, STAT3, p-IκBα, and IκBα.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Migration Assay (Wound Healing Assay)

This protocol is used to assess the effect of narasin on cell migration.

-

Cell Seeding: Seed cells in a 6-well plate and grow to 100% confluency.

-

Wound Creation: Create a scratch (wound) in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash with PBS to remove detached cells and add fresh media containing different concentrations of narasin (e.g., 0.005-0.05 µM for MCF-7/T47D; 2.5-5 µM for MDA-MB-231).

-

Image Acquisition: Capture images of the wound at 0 and 24 hours.

-

Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Cell Invasion Assay (Transwell Assay)

This protocol evaluates the effect of narasin on the invasive potential of cancer cells.

-

Chamber Preparation: Rehydrate Matrigel-coated Transwell inserts (8 µm pore size).

-

Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells) in the upper chamber in serum-free medium containing different concentrations of narasin.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours.

-

Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.

-

Data Analysis: Count the number of invaded cells in several random fields under a microscope and express the results as a percentage of the control.

Preclinical Research Workflow

The development of this compound as a potential therapeutic agent follows a standard preclinical research workflow.

Caption: Preclinical research workflow for this compound.

Conclusion

This compound is a multifaceted compound with well-defined physicochemical properties and a growing body of evidence supporting its potential as an anticancer therapeutic. Its ability to act as an ionophore and to modulate key signaling pathways such as NF-κB, TGF-β/SMAD3, and IL-6/STAT3 provides a strong rationale for its further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this compound.

References

- 1. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Ionophoric Mechanism of Action of Narasin Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narasin (B1676957) sodium, a polyether monocarboxylic acid ionophore produced by fermentation of Streptomyces aureofaciens, is a crucial molecule in veterinary medicine, primarily utilized for its potent anticoccidial and growth-promoting properties. Its biological activity is contingent upon its ability to selectively bind and transport monovalent cations across lipid bilayers, thereby disrupting essential ion gradients in target organisms. This technical guide provides a comprehensive overview of the core mechanism of action of narasin as an ionophore, detailing its ion selectivity, the structural basis of cation complexation, and its profound impact on the physiology of susceptible organisms. This document synthesizes quantitative data, outlines detailed experimental protocols for the study of its ionophoric activity, and presents visual representations of the key molecular processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Narasin belongs to the class of carboxylic ionophores, which are distinguished by their ability to form lipid-soluble complexes with cations and facilitate their transport across biological membranes.[1][2] Structurally, narasin is closely related to salinomycin, differing by a single methyl group.[1] This seemingly minor structural variance can influence its biological activity and selectivity. The primary therapeutic application of narasin is the prevention and control of coccidiosis in poultry, a parasitic disease caused by protozoa of the genus Eimeria.[1][2] Its efficacy stems from its ability to disrupt the intracellular ion homeostasis of the parasite.[1][2] Furthermore, narasin exhibits antimicrobial activity, primarily against Gram-positive bacteria, which underpins its use as a growth promotant in livestock by modulating the gut microbiota.[2] A thorough understanding of its mechanism of action at a molecular level is paramount for optimizing its current applications and exploring potential new therapeutic avenues.

The Ionophore Mechanism of Narasin

The ionophoric action of narasin is a multi-step process involving cation complexation, diffusion across the lipid bilayer, and cation release. This process is cyclical and can be repeated, leading to a significant disruption of the transmembrane ion gradients.

Ion Selectivity and Affinity

Narasin exhibits a marked preference for monovalent cations, with a particularly high affinity for potassium (K⁺), sodium (Na⁺), and rubidium (Rb⁺).[1][2] Its structure is less suited for the complexation of divalent cations. This selectivity is crucial for its biological activity, as the disruption of Na⁺ and K⁺ gradients is a key factor in its antimicrobial and anticoccidial effects. The equilibrium cation binding selectivity of narasin has been a subject of study to understand its transport efficiency in biological systems.[3]

Table 1: Quantitative Data on Narasin Ion Selectivity

| Cation | Selectivity Data | Reference |

| K⁺, Na⁺, Rb⁺ | Preferred monovalent cations for complexation. | [1][2] |

| K⁺ vs. Na⁺ | Equilibrium binding selectivity has been investigated. | [3] |

Note: Specific binding constants (Ka) or selectivity ratios from primary literature are essential for a complete quantitative comparison and should be incorporated as available.

Formation of the Narasin-Cation Complex

The narasin molecule possesses a flexible backbone with a series of ether and hydroxyl oxygen atoms that form a hydrophilic pocket. This pre-organized, yet adaptable, cavity is ideal for coordinating a monovalent cation. Upon encountering a cation at the membrane-water interface, narasin undergoes a significant conformational change, wrapping around the ion to form a stable, pseudocyclic structure.[4] The exterior of this complex is lipophilic, composed of the hydrocarbon backbone of the narasin molecule, which facilitates its solubility within the hydrophobic core of the lipid bilayer.[5]

dot

Caption: Conformational transition of narasin.

Transmembrane Ion Transport

Once the lipophilic narasin-cation complex is formed, it diffuses across the lipid bilayer, moving down its concentration gradient. This transport is a carrier-mediated process. Upon reaching the opposite side of the membrane, the cation is released into the aqueous environment, and the narasin molecule reverts to its open conformation, ready to shuttle another ion. This process is electrically neutral, as narasin typically exchanges a cation for a proton (H⁺), or another cation, resulting in no net change in charge across the membrane.[1][2]

dot

Caption: The cyclical process of narasin-mediated ion transport.

Consequences of Ion Gradient Disruption

The continuous shuttling of cations across the cell membrane by narasin leads to the dissipation of vital Na⁺ and K⁺ concentration gradients. These gradients are essential for numerous cellular processes, including nutrient transport, maintenance of membrane potential, and pH homeostasis.

Effects on Membrane Potential and Cellular Energetics

By equilibrating the distribution of Na⁺ and K⁺ ions, narasin disrupts the electrochemical potential across the cell membrane. This can lead to depolarization of the membrane and interfere with processes that are dependent on the membrane potential, such as ATP synthesis. In mitochondria, the collapse of the ion gradient can uncouple oxidative phosphorylation, leading to a depletion of cellular energy reserves.[6]

Antimicrobial and Anticoccidial Activity

In susceptible Gram-positive bacteria and coccidial parasites, the disruption of ion homeostasis is catastrophic. The influx of Na⁺ and efflux of K⁺ can lead to osmotic swelling, acidification of the cytoplasm, and inhibition of essential metabolic enzymes. This ultimately results in the cessation of growth and cell death. The efficacy of narasin is particularly pronounced against organisms that rely heavily on ion gradients for their survival and proliferation.[1][2]

Experimental Protocols

The study of narasin's ionophoric properties involves a variety of in vitro techniques. Below are outlines of key experimental protocols.

Liposome-Based Ion Flux Assay

This assay is fundamental for demonstrating and quantifying the ionophoretic activity of narasin in a controlled, artificial membrane system.

4.1.1. Preparation of Liposomes:

-

Prepare a lipid solution (e.g., phosphatidylcholine in chloroform) in a round-bottom flask.

-

Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with a buffer solution containing a high concentration of the cation of interest (e.g., 100 mM KCl) and a fluorescent pH-sensitive dye (e.g., HPTS).

-

Subject the resulting multilamellar vesicles to several freeze-thaw cycles to increase the encapsulation efficiency.

-

Extrude the liposome (B1194612) suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.

-

Remove the external dye and cations by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).

4.1.2. Ion Flux Measurement:

-

Dilute the prepared liposomes into an iso-osmotic buffer containing a low concentration of the cation of interest (e.g., K⁺-free buffer).

-

Add a protonophore (e.g., CCCP) to the liposome suspension to facilitate the counter-transport of protons.

-

Monitor the fluorescence of the entrapped pH-sensitive dye using a spectrofluorometer.

-

Initiate the ion flux by adding a known concentration of narasin (dissolved in a suitable solvent like ethanol (B145695) or DMSO) to the liposome suspension.

-

The influx of cations mediated by narasin will be coupled to an efflux of protons, leading to a change in the internal pH and a corresponding change in the fluorescence of the dye.

-

The initial rate of fluorescence change is proportional to the rate of ion transport.

dot

Caption: A simplified workflow for assessing narasin's ionophore activity.

In Vitro Anticoccidial Susceptibility Assay

This assay is used to determine the efficacy of narasin against Eimeria species in a cell culture model.

4.2.1. Cell Culture and Parasite Preparation:

-

Culture a suitable host cell line (e.g., Madin-Darby bovine kidney - MDBK cells) in appropriate culture medium until a confluent monolayer is formed in multi-well plates.

-

Obtain sporulated oocysts of the Eimeria species of interest (e.g., E. tenella).

-

Excyst the sporozoites from the oocysts by mechanical grinding and incubation in an excystation medium containing bile and trypsin at 41°C.

-

Purify the sporozoites from oocyst debris by passage through a nylon wool column.

4.2.2. Invasion and Proliferation Assay:

-

Treat the confluent cell monolayers with various concentrations of narasin for a predetermined period.

-

Infect the treated and untreated (control) cell monolayers with a known number of purified sporozoites.

-

Incubate the infected cultures at 41°C in a CO₂ incubator to allow for parasite invasion and intracellular development.

-

After a specific incubation period (e.g., 24-48 hours), fix and stain the cell monolayers.

-

Quantify the number of intracellular parasites (sporozoites and developing stages) in treated versus control wells using microscopy.

-

The reduction in the number of parasites in the narasin-treated wells compared to the control wells is a measure of its anticoccidial activity.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy of Narasin-Cation Complexes

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of the narasin-cation complex in solution.

4.3.1. Sample Preparation:

-

Dissolve a known amount of narasin in a deuterated solvent (e.g., deuterated chloroform (B151607) or methanol).

-

Prepare a stock solution of the salt of the cation of interest (e.g., KCl or NaCl) in the same deuterated solvent.

4.3.2. NMR Titration:

-

Acquire a one-dimensional (¹H) NMR spectrum of the free narasin solution.

-

Perform a titration by adding incremental amounts of the cation salt solution to the narasin solution.

-

Acquire a ¹H NMR spectrum after each addition.

-

Monitor the chemical shift changes of the narasin protons upon cation binding. The magnitude of the chemical shift changes can be used to determine the binding constant.

4.3.3. Structural Analysis:

-

For a saturated narasin-cation complex, acquire two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

-

COSY spectra will help in assigning the proton resonances of the narasin molecule.

-

NOESY spectra will provide information about through-space proximities between protons, which is crucial for determining the three-dimensional conformation of the complex.

-

The NOE data can be used as distance restraints in molecular modeling calculations to generate a high-resolution structure of the narasin-cation complex.[4]

Conclusion

Narasin sodium's efficacy as an anticoccidial and growth promotant is a direct consequence of its well-defined mechanism of action as a monovalent cation ionophore. By selectively binding and transporting cations such as Na⁺ and K⁺ across cellular membranes, narasin disrupts the delicate ionic balance essential for the survival of susceptible organisms. This in-depth technical guide has provided a detailed overview of this mechanism, from the initial cation binding and conformational changes to the subsequent disruption of transmembrane ion gradients and its physiological consequences. The experimental protocols outlined herein offer a foundational framework for researchers to further investigate the nuanced biophysical and biological properties of narasin and other ionophores. A continued and detailed study of these molecules is crucial for the development of new therapeutic strategies and for ensuring their responsible and effective use in veterinary and potentially human medicine.

References

- 1. scispace.com [scispace.com]

- 2. fao.org [fao.org]

- 3. Equilibrium cation binding selectivity of the carboxylic ionophore narasin A: a comparison with transport selectivities reported in two biological test systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cation Binding by the Carboxylic Ionophore Narasin - Byron Winslow Caughey - Google 圖書 [books.google.com.hk]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticoccidial efficacy testing: In vitro Eimeria tenella assays as replacement for animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Narasin Sodium: A Technical Guide to its Function as a Monovalent Cation Ionophore

Abstract

Narasin (B1676957) sodium is a polyether antibiotic produced by Streptomyces aureofaciens that functions as a highly specific monovalent cation ionophore.[1] Its ability to form lipid-soluble, reversible complexes with cations, particularly sodium (Na⁺) and potassium (K⁺), allows it to facilitate their transport across biological membranes.[1][2] This activity disrupts essential transmembrane ion gradients, leading to profound effects on cellular homeostasis, including the uncoupling of mitochondrial oxidative phosphorylation, induction of endoplasmic reticulum (ER) stress, and modulation of critical signaling pathways such as NF-κB.[1][3] These mechanisms underpin its use as an anticoccidial agent in veterinary medicine and are being actively investigated for their potential in cancer therapy and other research applications.[1][4] This guide provides an in-depth technical overview of Narasin's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated cellular pathways for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Narasin's biological activity is rooted in its function as a carrier ionophore, a molecule that binds to an ion, diffuses across a lipid bilayer, and releases the ion on the opposite side.[1] This process is distinct from channel-forming ionophores.

Ion Transport and Selectivity

Narasin is a carboxylic polyether ionophore, possessing a hydrophilic interior that coordinates with monovalent cations and a hydrophobic exterior that allows it to dissolve in the lipid-rich environment of cell membranes.[1][5] It forms dynamically reversible complexes with alkaline ions like K⁺, Na⁺, and Rubidium (Rb⁺).[2] This complexation facilitates an electrically neutral exchange-diffusion type of transport across the membrane, effectively dissipating the normal concentration gradients of these ions.[2] While it transports several monovalent cations, circular dichroism studies have shown that Narasin has a marked equilibrium binding selectivity for K⁺ over Na⁺ in both single-phase solvents and liposome (B1194612) environments.[6]

Disruption of Cellular and Mitochondrial Homeostasis

By collapsing the Na⁺ and K⁺ gradients, Narasin alters the transmembrane electrical potential, which is critical for numerous cellular processes.[2] In Gram-positive bacteria, this influx of cations is coupled with an increase in intracellular H⁺ concentration, forcing the cell to expend energy by activating H⁺ ATPase pumps to expel the excess protons, ultimately leading to energy depletion and cell death.[5]

A primary target of this ion gradient disruption is the mitochondrion. Narasin acts to uncouple oxidative phosphorylation, a process that is highly dependent on the electrochemical gradient across the inner mitochondrial membrane.[1] This disruption of cellular energy homeostasis is a key factor in its cytotoxic and antimicrobial effects.[1]

Caption: Narasin functions as a carrier ionophore, binding to cations and transporting them across the lipid bilayer.

Key Signaling Pathways Modulated by Narasin

Beyond the direct consequences of ion gradient disruption, Narasin actively modulates specific intracellular signaling pathways, contributing significantly to its anticancer properties.

Inhibition of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in inflammation, cell proliferation, and apoptosis.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Upon receiving an upstream signal (e.g., from TNF-α), the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate gene expression. Narasin has been shown to be a potent inhibitor of this pathway, blocking the phosphorylation of IκBα with an IC₅₀ of 3.2 µM.[3] This inhibition prevents NF-κB activation and sensitizes tumor cells to apoptosis.[3][4]

Caption: Narasin inhibits the NF-κB signaling pathway by blocking the phosphorylation of IκBα.

Induction of Apoptosis and Endoplasmic Reticulum (ER) Stress

Narasin is a known inducer of apoptosis, or programmed cell death.[1][4] One of the key mechanisms is through the induction of ER stress. The ER is vital for protein folding, and disruptions in its function trigger the Unfolded Protein Response (UPR). Prolonged or severe ER stress activates pro-apoptotic signaling cascades. Studies have shown that Narasin can overcome resistance to TRAIL (tumor necrosis factor-related apoptosis-induced ligand), a protein that induces apoptosis, in glioma cells by initiating ER stress.[3][8] This stress leads to the upregulation of death receptors like DR5 and the downregulation of anti-apoptotic proteins, ultimately tipping the cellular balance towards apoptosis.[3]

Caption: Narasin induces ER stress, which modulates apoptotic regulators to promote programmed cell death.

Quantitative Data and Efficacy

The biological effects of Narasin have been quantified in various experimental systems. This data is crucial for designing experiments and for understanding its potency.

Table 1: Physicochemical Properties of Narasin Sodium

| Property | Value | Reference(s) |

| Synonyms | 4-Methylsalinomycin, Monteban, Narasin A | [3][9][10] |

| CAS Number | 58331-17-2 | [10][11] |

| Molecular Formula | C₄₃H₇₁NaO₁₁ | [11][12] |

| Molecular Weight | 787.0 g/mol | [10][11] |

| Appearance | White solid | [11] |

| Purity | >98% by HPLC | [11] |

| Solubility | Soluble in ethanol, methanol, DMSO, DMF. Insoluble in water. | [2][12] |

| Storage | -20°C | [10][11] |

Table 2: In Vitro Activity and Cytotoxicity of Narasin

| Assay / Cell Line | Endpoint | Value (IC₅₀) | Reference(s) |

| NF-κB Signaling | Inhibition of IκBα phosphorylation | 3.2 µM | [3] |

| Antiviral Activity (DENV2) | Inhibition of infection | 0.39 µM | [13] |

| Breast Cancer (MCF-7) | Inhibition of cell viability (72h) | 2.219 µM | [13] |

| Breast Cancer (T47D) | Inhibition of cell viability (72h) | 3.562 µM | [13] |

| Breast Cancer (MDA-MB-231) | Inhibition of cell viability (72h) | 11.76 µM | [13] |

Table 3: Effects of Narasin on Rumen Fermentation in Steers Fed a High-Forage Diet

| Parameter | Effect of Narasin Supplementation | Reference(s) |

| Acetate | Decreased | [14] |

| Propionate | Increased | [14] |

| Butyrate | Decreased | [14] |

| Total Volatile Fatty Acids (VFA) | Increased | [14] |

| Acetate:Propionate Ratio | Decreased | [14] |

| Rumen Ammonia | Decreased | [14] |

| Rumen pH | No effect | [14] |

Experimental Protocols for Studying Narasin

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the activity of Narasin.

Protocol: In Vitro Cation Transport Assay using Calcein (B42510) Quenching

This assay evaluates the ability of Narasin to transport cations across a lipid membrane by measuring the quenching of a fluorescent dye encapsulated within vesicles.[15][16]

1. Preparation of Large Unilamellar Vesicles (LUVs): a. Prepare a lipid stock (e.g., 25 mg/mL in chloroform:methanol). b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. c. Hydrate the lipid film with a buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4) containing a self-quenching concentration of calcein (e.g., 16.6 mM). d. Subject the hydrated lipid suspension to multiple freeze-thaw cycles. e. Extrude the suspension through a polycarbonate membrane (e.g., 100 nm pore size) to form LUVs of a uniform size.

2. Removal of External Calcein: a. Separate the calcein-loaded LUVs from the non-encapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column) equilibrated with the same buffer but without calcein.

3. Fluorescence Measurement: a. Dilute the purified LUVs in the assay buffer in a fluorometer cuvette. b. Record the baseline fluorescence (Excitation ~495 nm, Emission ~515 nm). The fluorescence should be low due to self-quenching. c. Add the cation to be tested (e.g., a pulse of CuCl₂) to the outside of the vesicles. d. Add Narasin (dissolved in a suitable solvent like DMSO) to the cuvette to initiate transport. e. Monitor the decrease in fluorescence over time as the external cation is transported into the vesicles and quenches the internal calcein. f. At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse the vesicles and determine the maximal quenching.

Caption: Workflow for the in vitro calcein quenching assay to measure ionophore activity.

Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial reductases in viable cells to assess metabolic activity.[17]

1. Cell Seeding: a. Culture cells (e.g., HepG2, MCF-7) to ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 2.5 x 10⁴ cells/mL). c. Incubate for 24 hours to allow for cell attachment.

2. Drug Exposure: a. Prepare serial dilutions of Narasin in the appropriate cell culture medium. b. Remove the old medium from the wells and add the medium containing different concentrations of Narasin. Include solvent controls (e.g., DMSO). c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Reaction and Measurement: a. Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will form purple formazan (B1609692) crystals. b. Remove the MTT-containing medium. c. Add a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. d. Gently shake the plate to ensure complete dissolution. e. Measure the absorbance at a wavelength of ~570 nm using a microplate reader. f. Calculate cell viability as a percentage relative to the solvent control.

Caption: Workflow for assessing cell viability using the colorimetric MTT assay.

Protocol: Analysis of Apoptosis (Annexin V Staining)

This flow cytometry-based assay detects one of the early hallmarks of apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[7][8]

1. Cell Treatment and Harvesting: a. Seed and treat cells with Narasin as described in the cytotoxicity protocol. b. After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., Trypsin-EDTA). c. Centrifuge the cell suspension to pellet the cells.

2. Staining: a. Wash the cell pellet with cold PBS. b. Resuspend the cells in 1X Annexin V Binding Buffer. c. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) to the cell suspension. d. Add a viability dye, such as Propidium Iodide (PI) or 7-AAD, to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive). e. Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis: a. Analyze the stained cells promptly using a flow cytometer. b. Use unstained and single-stained controls to set up compensation and gates correctly. c. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Caption: Workflow for the detection of apoptosis via Annexin V and Propidium Iodide staining.

Applications in Research and Drug Development

The unique properties of Narasin make it a valuable tool across several scientific disciplines.

-

Antimicrobial and Anticoccidial Research: Narasin is widely used in veterinary medicine to control coccidiosis, a parasitic disease in poultry.[1][2] Its activity against Gram-positive bacteria also makes it a subject of study in the ongoing search for new antimicrobial agents.[5][11]

-

Cancer Research: As a potent inhibitor of NF-κB and an inducer of ER stress and apoptosis, Narasin is being investigated as a selective anti-tumor agent.[1][4] It has shown the ability to sensitize resistant cancer cells to conventional chemotherapeutics, highlighting its potential in combination therapies.[1]

-

Cell Biology Tool: For cell biologists, Narasin serves as a reliable experimental tool for probing the mechanisms of ion transport, studying mitochondrial function, and inducing ER stress under controlled conditions.[1] Its well-defined action as a Na⁺/K⁺ ionophore allows for the precise manipulation of intracellular ion concentrations.

Conclusion

This compound is a potent and specific monovalent cation ionophore with a multifaceted mechanism of action. By disrupting fundamental ion gradients, it impacts cellular energetics and triggers key signaling pathways related to cell survival and death. The quantitative data on its efficacy, combined with established experimental protocols, provide a solid foundation for its use as both a therapeutic candidate and a research tool. For professionals in drug development and life sciences, a thorough understanding of Narasin's function is essential for harnessing its full potential in a range of applications, from combating infectious diseases to developing novel cancer therapies.

References

- 1. This compound | Antibiotic & Ionophore | RUO [benchchem.com]

- 2. fao.org [fao.org]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Narasin = 98 HPLC 55134-13-9 [sigmaaldrich.com]

- 6. The role of molecular conformation in ion capture by carboxylic ionophores: a circular dichroism study of narasin A in single-phase solvents and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Narasin (sodium salt) | NF-κB | TargetMol [targetmol.com]

- 9. fao.org [fao.org]

- 10. agscientific.com [agscientific.com]

- 11. toku-e.com [toku-e.com]

- 12. bioaustralis.com [bioaustralis.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Effects of narasin supplementation on dry matter intake and rumen fermentation characteristics of Bos indicus steers fed a high-forage diet - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro Assay to Evaluate Cation Transport of Ionophores - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro Assay to Evaluate Cation Transport of Ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Discovery and Isolation of Narasin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narasin (B1676957) is a polyether ionophore antibiotic with significant applications in veterinary medicine as a coccidiostat and growth promotant.[1] Produced by fermentation of Streptomyces species, its discovery and isolation have been pivotal in the management of coccidial infections in poultry.[2][3] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of narasin, with a focus on the experimental protocols and quantitative data relevant to researchers in drug discovery and development. The mechanism of action, particularly its recently discovered anticancer properties through the inhibition of key signaling pathways, is also detailed.

Discovery and Producing Microorganism

Narasin was first isolated from the fermentation broth of Streptomyces aureofaciens[2][3]. Later, a new strain, Streptomyces lydicus (NRRL 12034), was also identified as a producer of narasin. It belongs to the class of polyether antibiotics, characterized by a multitude of oxygen-containing heterocyclic rings in their structure, which are responsible for their ionophoric activity. Narasin is structurally similar to salinomycin, another polyether antibiotic.

Fermentation for Narasin Production

The production of narasin is achieved through submerged aerobic fermentation of a narasin-producing strain of Streptomyces. While specific media compositions can be optimized, they generally contain assimilable sources of carbon, nitrogen, and inorganic salts.

Fermentation Parameters

Successful fermentation for narasin production relies on the careful control of several key parameters. The table below summarizes typical conditions.

| Parameter | Value/Range | Reference(s) |

| Producing Organism | Streptomyces aureofaciens, Streptomyces lydicus | |

| Carbon Sources | Glucose, Starch, Dextrin | |

| Nitrogen Sources | Peptone, Enzyme-hydrolyzed casein, Cottonseed meal | |

| pH | 6.5 - 7.5 | |

| Temperature | 25 - 37 °C (Optimum: 30 °C) | |

| Aeration | Sterile air dispersed through the medium | |

| Fermentation Time | Peak production at 2 to 4 days |

Experimental Protocol: Shake-Flask Fermentation

-

Inoculum Preparation: A vegetative inoculum is prepared by transferring spores or mycelial fragments of a narasin-producing Streptomyces strain into a suitable liquid medium. The culture is incubated on a shaker until a fresh, actively growing culture is obtained.

-

Production Medium: A sterile production medium containing appropriate carbon and nitrogen sources is prepared. The pH of the medium is adjusted to between 6.5 and 7.5 before inoculation.

-

Inoculation and Incubation: The production medium is inoculated with the vegetative inoculum. The shake flasks are then incubated at 30 °C with continuous agitation for 2 to 4 days.

-

Monitoring: The production of narasin can be monitored by taking periodic samples from the fermentation broth and assaying for antibiotic activity.

Isolation and Purification of Narasin

Narasin is recovered from the fermentation broth using a multi-step process involving extraction and chromatography. The general workflow for the isolation and purification of narasin is depicted in the diagram below.

Experimental Protocol: Extraction and Chromatography

-

Extraction: The fermentation broth is filtered to separate the mycelial cake from the broth filtrate. Both the mycelial cake and the filtrate are extracted with a water-immiscible organic solvent, such as ethyl acetate. The organic extracts are combined and concentrated under vacuum to yield a crude oily residue.

-

Silica Gel Chromatography:

-

The crude extract is dissolved in a minimal amount of benzene and applied to a silica gel column (e.g., Grace-Davison, Grade 62) packed in benzene.

-

The column is first washed with benzene to remove non-polar, inactive oils.

-

Narasin B and narasin methyl ester are eluted with a mixture of benzene and ethyl acetate (9:1).

-

Narasin is then eluted with a mixture of benzene and ethyl acetate (4:1).

-

The elution of the different factors is monitored by thin-layer chromatography (TLC) using a vanillin-H₂SO₄ spray for visualization.

-

-

Crystallization: The fractions containing pure narasin are combined and concentrated. The resulting residue is dissolved in acetone, and water is added to induce crystallization. The crystalline narasin is collected by filtration and dried under vacuum.

Physical and Chemical Characterization

Narasin has been characterized using various spectroscopic and analytical techniques. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₃H₇₂O₁₁ | |

| Molecular Weight | 765.03 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 98-100 °C (recrystallized from acetone-water) | |

| Solubility | Soluble in alcohols, acetone, chloroform, ethyl acetate; Insoluble in water |

Spectroscopic Data

While detailed spectra are extensive, key spectroscopic data are summarized below.

Mass Spectrometry: The fragmentation pattern of narasin has been studied using various mass spectrometry techniques. The exact fragmentation is dependent on the ionization method used.

| m/z | Proposed Fragment |

| Data not available in a comprehensive public format |

Mechanism of Action and Biological Activity

Ionophoric Activity

Narasin functions as an ionophore, forming lipid-soluble complexes with monovalent cations (e.g., K⁺, Na⁺) and transporting them across biological membranes. This disrupts the ionic gradients essential for cellular function, leading to the death of susceptible organisms, including coccidia and Gram-positive bacteria.

Anticancer Activity: Inhibition of TGF-β/SMAD3 and IL-6/STAT3 Signaling

Recent studies have revealed that narasin possesses anticancer properties, particularly against estrogen receptor-positive (ER+) breast cancer cells. This activity is attributed to its ability to inactivate the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.

The diagram below illustrates the inhibitory effect of narasin on these two key signaling pathways involved in cancer cell proliferation, migration, and invasion.

Narasin has been shown to inhibit the phosphorylation of SMAD3 and STAT3, which are key downstream effectors of the TGF-β and IL-6 signaling pathways, respectively. This inhibition prevents the translocation of these transcription factors to the nucleus, thereby downregulating the expression of genes involved in the epithelial-mesenchymal transition (EMT), a process critical for cancer cell migration and invasion.

Conclusion

The discovery and isolation of narasin have provided a valuable tool for the control of coccidiosis in veterinary medicine. The methodologies for its production and purification are well-established, relying on classical fermentation and chromatographic techniques. Furthermore, the elucidation of its mechanism of action, including its ionophoric properties and its ability to inhibit key cancer-related signaling pathways, opens up new avenues for its potential therapeutic applications. Further research is warranted to fully explore the therapeutic potential of narasin and its derivatives in oncology.

References

- 1. [PDF] Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways | Semantic Scholar [semanticscholar.org]

- 2. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The isolation and characterization of narasin, a new polyether antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ionophore Narasin Sodium: A Technical Guide to its Efficacy Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narasin (B1676957) sodium, a polyether monocarboxylic acid ionophore produced by fermentation of Streptomyces aureofaciens, is a well-established anticoccidial agent in veterinary medicine.[1][2] Beyond its antiparasitic activity, narasin exhibits potent antibacterial effects, primarily targeting Gram-positive bacteria.[2][3] This technical guide provides an in-depth analysis of the antibacterial properties of narasin sodium, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its effects. Additionally, a known resistance mechanism in Enterococcus faecium is detailed. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of antibacterial agents.

Mechanism of Action: Disruption of Cation Gradients

Narasin's antibacterial activity stems from its function as a carrier ionophore. It forms a lipid-soluble complex with monovalent cations, preferably potassium (K+), and facilitates their transport across the bacterial cell membrane in an electrically neutral exchange for protons (H+).[1][2][4][5] This action disrupts the crucial transmembrane ion gradients and electrical potential, leading to a cascade of detrimental effects on cellular function and metabolism, ultimately inhibiting bacterial growth and viability.[1][2] Gram-negative bacteria are generally not susceptible to narasin due to the inability of the hydrophobic ionophore molecule to penetrate their outer membrane.

Figure 1: Mechanism of action of Narasin as a K+/H+ antiporter.

Quantitative Data: In Vitro Efficacy

The in vitro activity of this compound against a range of clinically relevant Gram-positive bacteria has been evaluated, with the Minimum Inhibitory Concentration (MIC) being a key metric.

| Gram-Positive Bacterium | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus spp. | Clinical isolates | 0.06 - 0.25 | 0.125 | 0.125 | [6] |

| Streptococcus spp. | Clinical isolates | 0.06 - 0.25 | 0.125 | 0.125 | [6] |

| Clostridium perfringens | Broiler isolates | Highly susceptible | - | - | [7][8] |

| Clostridium perfringens | Piglet isolates (non-diarrheic) | ≤ 8 | - | - | [9] |

| Clostridium perfringens | Piglet isolates (diarrheic) | > 256 | - | - | [9] |

| Enterococcus faecium | Wild-type isolates | - | - | ECOFF = 0.5 | |

| Enterococcus faecium | narAB-positive isolates | 1 - 8 | Modal MIC = 4 | - |

Note: MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. ECOFF (Epidemiological Cut-Off Value) distinguishes wild-type from resistant populations.

Resistance Mechanism in Enterococcus faecium: The NarAB ABC Transporter

A significant mechanism of resistance to narasin in Enterococcus faecium has been identified and is mediated by a two-gene operon, narAB, which encodes an ATP-binding cassette (ABC) transporter. This efflux pump actively removes narasin from the bacterial cell, reducing its intracellular concentration and thus its efficacy. The expression of the narAB operon is inducible by the presence of narasin.

Figure 2: Narasin resistance via the NarAB ABC transporter efflux pump.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of narasin's antibacterial properties.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Figure 3: Workflow for MIC determination by broth microdilution.

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and suspend in CAMHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.

-

-

Plate Preparation:

-

Dispense 50 µL of CAMHB into all wells of a 96-well plate.

-

Add 50 µL of a 2x working concentration of narasin to the first well of each row to be tested and perform serial two-fold dilutions across the plate by transferring 50 µL from well to well.

-

Include a growth control well (no narasin) and a sterility control well (no bacteria).

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

-

-

Incubation:

-

Incubate the plates at 35°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of narasin that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Bacterial Membrane Potential Assay

This assay utilizes the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to measure changes in bacterial membrane potential.[1][6]

Materials:

-

DiSC3(5) stock solution (in DMSO)

-

Bacterial culture in logarithmic growth phase

-

Buffer (e.g., 5 mM HEPES with 5 mM glucose)

-

This compound solution

-

Valinomycin (B1682140) (as a positive control for depolarization)

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Cell Preparation:

-

Grow bacteria to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash twice with the assay buffer.

-

Resuspend the cells in the assay buffer to a specific optical density (e.g., OD600 of 0.2).

-

-

Assay Setup:

-

Transfer the cell suspension to a cuvette or microplate well.

-

Add DiSC3(5) to a final concentration of 1-2 µM and allow the dye to be taken up by the cells, which is observed as a quenching of the fluorescence signal as it accumulates in polarized cells.

-

-

Measurement:

-

Monitor the fluorescence (excitation ~622 nm, emission ~670 nm) until a stable baseline is achieved.

-

Add this compound to the cell suspension and continue to record the fluorescence. Depolarization of the membrane will cause the release of DiSC3(5) and a subsequent increase in fluorescence.

-

As a positive control, add valinomycin to a separate sample to induce complete depolarization.

-

Quantification of narAB Gene Expression by RT-qPCR

This two-step reverse transcription-quantitative PCR (RT-qPCR) protocol is for measuring the induction of the narAB resistance genes in Enterococcus faecium in response to narasin exposure.

Figure 4: Workflow for RT-qPCR analysis of narAB gene expression.

Materials:

-

Enterococcus faecium culture

-

This compound

-

RNA extraction kit suitable for Gram-positive bacteria

-

DNase I

-

Reverse transcriptase and associated reagents

-

qPCR master mix (e.g., containing SYBR Green)

-

Primers specific for narA, narB, and a housekeeping reference gene (e.g., recA)

-

qPCR instrument

Procedure:

-

Cell Treatment and RNA Extraction:

-

Grow E. faecium to mid-logarithmic phase and expose a culture to a sub-inhibitory concentration of narasin for a defined period (e.g., 20 minutes). Maintain an untreated culture as a control.

-

Harvest cells from both cultures and extract total RNA using a suitable kit, including a DNase I treatment step to remove contaminating genomic DNA.

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize cDNA from the extracted RNA using reverse transcriptase and random primers or oligo(dT) primers.

-

-

Quantitative PCR (qPCR):

-

Set up qPCR reactions containing the synthesized cDNA, qPCR master mix, and primers for the target genes (narA, narB) and the reference gene.

-

Run the qPCR program on a thermal cycler with real-time detection. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in both the treated and untreated samples.

-

Calculate the relative expression of narA and narB in the narasin-treated sample compared to the untreated control using the ΔΔCt method, normalizing to the expression of the reference gene.

-

Conclusion

This compound is a potent antibacterial agent against a variety of Gram-positive bacteria, acting through the disruption of essential cation gradients across the cell membrane. Its efficacy can be quantified using standardized methods such as broth microdilution. The emergence of resistance, as exemplified by the NarAB efflux pump in Enterococcus faecium, underscores the importance of understanding the molecular mechanisms by which bacteria counteract the effects of such compounds. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of narasin and other ionophores, aiding in the development of novel antibacterial strategies and the management of resistance.

References

- 1. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mcgill.ca [mcgill.ca]

- 3. researchgate.net [researchgate.net]

- 4. Gene Expression Analysis by Reverse Transcription Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]

- 5. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Isolation of RNA form Enterococcus faecalis [protocols.io]

- 8. Grad-seq analysis of Enterococcus faecalis and Enterococcus faecium provides a global view of RNA and protein complexes in these two opportunistic pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. elearning.unite.it [elearning.unite.it]

Methodological & Application

Application Notes and Protocols for Narasin Sodium in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals